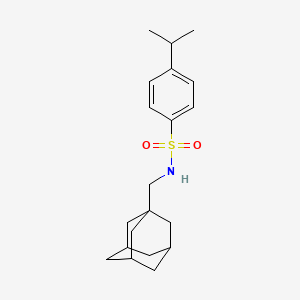
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of adamantane derivatives with sulfonyl chlorides. One common method includes the reaction of amantadine (1-adamantylamine) with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is optimized in a 2:1 ratio in a one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation in synthesis suggests potential for scaling up due to increased yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The adamantane moiety can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the adamantane core.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral activity, particularly against the dengue virus.
Materials Science: The unique structure of adamantane derivatives makes them useful in the development of high-energy fuels and thermally stable polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including peptidomimetics.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, its antiviral activity against the dengue virus is thought to involve inhibition of viral replication through interaction with viral proteins. Molecular docking studies have suggested potential binding sites and pathways .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Another adamantane derivative with similar structural features.
N-[(adamantan-1-yl)alkyl]acetamides: These compounds share the adamantane core and have been studied for their biological activities.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of the adamantane core with a sulfonamide group, which imparts distinct chemical and biological properties. Its potential antiviral activity and applications in materials science further distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H29NO2S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H29NO2S/c1-14(2)18-3-5-19(6-4-18)24(22,23)21-13-20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,14-17,21H,7-13H2,1-2H3 |
InChI Key |
TZDBHFJQNOUUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















